molecular formula C4H11NO B2405551 (2S)-4-aminobutan-2-ol CAS No. 1255240-50-6

(2S)-4-aminobutan-2-ol

Cat. No.: B2405551
CAS No.: 1255240-50-6
M. Wt: 89.138
InChI Key: NAXUFNXWXFZVSI-BYPYZUCNSA-N
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Description

(2S)-4-Aminobutan-2-ol is an organic compound with the molecular formula C4H11NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a four-carbon chain. The (2S) designation indicates the specific stereochemistry of the molecule, where the amino group is on the second carbon in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-4-Aminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-aminobutan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the corresponding alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-aminobutan-2-one. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 4-aminobutan-1-ol using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride, forming 4-chlorobutan-2-amine.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: 4-Aminobutan-2-one

    Reduction: 4-Aminobutan-1-ol

    Substitution: 4-Chlorobutan-2-amine

Scientific Research Applications

(2S)-4-Aminobutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-4-aminobutan-2-ol depends on its specific application. In biochemical contexts, it can act as a substrate for enzymes, participating in various metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

    (2R)-4-Aminobutan-2-ol: The enantiomer of (2S)-4-aminobutan-2-ol, differing only in the stereochemistry at the second carbon.

    4-Aminobutan-1-ol: A structural isomer with the amino group on the first carbon.

    4-Chlorobutan-2-amine: A derivative where the hydroxyl group is replaced by a chlorine atom.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chirality makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry plays a critical role.

Properties

IUPAC Name

(2S)-4-aminobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXUFNXWXFZVSI-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255240-50-6
Record name (2S)-4-aminobutan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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